molecular formula C17H20FNO2 B2959661 2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2320924-20-5

2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No. B2959661
M. Wt: 289.35
InChI Key: ZHEPETAIXISQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C17H20FNO2 and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Brain Imaging Agents: Andersen et al. (1997) explored the synthesis of potential hydroxy metabolites of brain imaging agents, which are derivatives structurally similar to the specified compound. These metabolites are significant for their roles in enhancing the imaging of neurological conditions (Andersen et al., 1997).
  • PI3 Kinase Inhibitor Metabolites: Chen et al. (2010) focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's relevance in cancer research and treatment (Chen et al., 2010).
  • Antagonist of Substance P (NK1) Receptor: Research by Snider et al. (1991) introduced CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor, indicating the potential of structurally related compounds in developing new therapeutic agents (Snider et al., 1991).

Metabolism and Pharmacokinetics

  • Biotransformation Studies: Słoczyńska et al. (2018) investigated the metabolism of a novel 5-HT7 receptor antagonist, highlighting the importance of understanding the metabolic pathways and pharmacokinetics of new chemical entities (Słoczyńska et al., 2018).

Antiviral and Antidepressant Properties

  • Antiviral Sorbicillinoids: Peng et al. (2014) isolated novel sorbicillinoids with antiviral activities against influenza virus A (H1N1), demonstrating the potential antiviral applications of compounds with a bicyclic structure (Peng et al., 2014).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-11-9-13-7-8-14(10-11)19(13)17(20)12(2)21-16-6-4-3-5-15(16)18/h3-6,12-14H,1,7-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEPETAIXISQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

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